7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
7-(Difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolopyrimidine derivative characterized by a difluoromethyl group at position 7, a methyl group at position 5, and a 4-fluorobenzyl carboxamide substituent at position 2. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the 4-fluorobenzyl moiety may improve target binding through hydrophobic and electronic interactions .
Properties
IUPAC Name |
7-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-9-6-13(14(18)19)23-15(22-9)12(8-21-23)16(24)20-7-10-2-4-11(17)5-3-10/h2-6,8,14H,7H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJXYGBRWFRVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)F)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793601 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 346.33 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Functional Groups | Difluoromethyl, Fluorobenzyl, Carboxamide |
| Molecular Weight | 346.33 g/mol |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class may exhibit inhibitory effects on specific enzymes. Notably, This compound has been studied for its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a critical role in glucocorticoid metabolism, and its inhibition could be beneficial in treating conditions associated with glucocorticoid excess, such as metabolic syndrome and obesity .
Pharmacological Properties
- Inhibition of Enzymes : Research has shown that this compound can effectively inhibit 11β-HSD1, potentially leading to reduced glucocorticoid levels in tissues.
- Binding Affinity : Interaction studies using techniques such as surface plasmon resonance have demonstrated significant binding affinity to target proteins involved in metabolic pathways .
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of this compound resulted in decreased levels of circulating glucocorticoids and improved metabolic parameters .
- In Vitro Studies : Cell line assays have confirmed the compound's ability to inhibit 11β-HSD1 activity, leading to decreased cortisol production in vitro .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique aspects of This compound :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Difluoromethyl-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide | Contains difluoromethyl and methoxyphenyl groups | Different substituents affect biological activity |
| N-(4-Fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | Fluorobenzyl substituent | Variation in halogen substitution influencing potency |
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties of Selected Pyrazolopyrimidines
Key Observations:
Position 7 Substituents: The difluoromethyl group in the target compound and I194496 enhances metabolic stability compared to non-fluorinated analogs like 7-H (18i) .
Position 3 Carboxamide Modifications :
- The 4-fluorobenzyl group in the target compound offers a balance of hydrophobicity and electronic effects, contrasting with the polar sulfonylphenyl in I194496 .
- 4-Methoxybenzyl (6g) and 3,4-dimethoxybenzyl (14) substituents introduce steric bulk, which may affect binding pocket accessibility .
Position 5 Substituents :
Table 2: In Vitro and In Vivo Activities
- Enzyme Inhibition : The target compound’s difluoromethyl group may mimic I194496’s CSE inhibition but with improved pharmacokinetics due to reduced polarity .
- Antitumor Potential: Analog 7-(trifluoromethyl) derivatives show potent kinase inhibition, suggesting the target compound’s fluorinated groups could confer similar activity .
Physicochemical Properties
- Solubility : The 4-fluorobenzyl group likely reduces aqueous solubility compared to hydroxyl-containing analogs (e.g., [18F]4 in ) but improves blood-brain barrier penetration .
- Melting Points: Methyl and fluorinated substituents (e.g., 244–245°C for 18i) typically result in higher melting points than non-fluorinated analogs .
Q & A
Q. What are the optimized synthetic routes for 7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide?
The synthesis typically involves multi-step reactions starting with 5-aminopyrazole derivatives. A key method (adapted from similar compounds) reacts 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol to form the pyrazolo[1,5-a]pyrimidine core. Subsequent hydrolysis of intermediate esters yields carboxylic acids, which are coupled with amines like 4-fluorobenzylamine using bis(pentafluorophenyl) carbonate (BPC) as an activating agent. Optimized conditions include controlled temperatures (60–80°C), solvents like DMF or dichloromethane, and triethylamine as a catalyst .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent patterns (e.g., difluoromethyl at C7, fluorobenzyl at N3).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection.
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~406) validate the molecular formula (C₁₇H₁₄F₃N₅O).
- X-ray Crystallography : Resolves bond angles and distances in crystalline form, critical for understanding stereoelectronic effects .
Q. What initial biological activities have been reported for this compound?
Pyrazolo[1,5-a]pyrimidine derivatives exhibit antitrypanosomal, antischistosomal, and kinase-inhibitory activities. Preliminary in vitro screening against Trypanosoma brucei and kinase assays (e.g., KDR inhibition) are recommended. Cell-based models (e.g., cancer cell lines) assess cytotoxicity, with IC₅₀ values compared to reference drugs like benzodiazepine receptor ligands .
Advanced Research Questions
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Substituent Variation : Systematically modify the difluoromethyl (C7), fluorobenzyl (N3), and methyl (C5) groups. For example, replace difluoromethyl with trifluoromethyl or hydroxyl to assess hydrophobicity/electronic effects.
- Computational Docking : Use software like AutoDock to predict binding affinities with targets (e.g., kinases or parasitic enzymes). Compare docking scores with experimental IC₅₀ values.
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) and hydrophobic regions using Schrödinger Suite .
Q. How can contradictory data on synthesis yields or biological activity be resolved?
- Reaction Optimization : Compare solvent systems (e.g., ethanol vs. DMF) and catalysts (e.g., triethylamine vs. DMAP) using design of experiments (DoE). For example, higher yields (70–80%) are reported in DMF due to improved solubility of intermediates.
- Bioassay Validation : Replicate antitrypanosomal assays under standardized conditions (e.g., 72-hour incubation, 37°C) with positive controls (e.g., suramin). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .
Q. What mechanistic studies are recommended to elucidate the compound’s biological targets?
- X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., T. brucei trypanothione reductase) to identify binding interactions.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) with recombinant proteins.
- Gene Knockout Models : Use CRISPR-Cas9 to silence putative targets in parasites or cancer cells and assess resistance development .
Q. How can researchers address stability issues under varying pH or temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via LC-MS to identify labile groups (e.g., carboxamide hydrolysis).
- Excipient Screening : Test stabilizers (e.g., cyclodextrins) in formulation studies to enhance shelf-life for in vivo applications .
Q. What strategies mitigate discrepancies in bioactivity data across different research groups?
- Standardized Protocols : Adopt consensus guidelines for enzyme assays (e.g., ATP concentration, incubation time).
- Meta-Analysis : Pool data from published studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Pharmacokinetic Profiling : Evaluate bioavailability and metabolite interference in animal models to explain in vitro-in vivo discordance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
